13,14-dihydro-19(R)-hydroxy Prostaglandin E1
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Overview
Description
13,14-dihydro-19®-hydroxy Prostaglandin E1 is a biologically active metabolite of Prostaglandin E1. It is known for its potent inhibitory effects on platelet aggregation and its role in various physiological processes. This compound has garnered significant interest due to its therapeutic potential in cardiovascular diseases and other medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-19®-hydroxy Prostaglandin E1 involves several steps, starting from the appropriate substituted aldehyde. The key steps include thermodynamically controlled intramolecular aldolization, followed by the formation of the cyclopentane ring at a relatively late stage in the reaction sequence . The stereoisomeric mixture of the compound can be prepared through these synthetic routes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-purity lipid standards and specific reaction conditions to ensure the desired stereochemistry and biological activity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at specific positions on the molecule, altering its chemical properties and biological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 13,14-dihydro-19®-hydroxy Prostaglandin E1, each with distinct biological activities .
Scientific Research Applications
13,14-dihydro-19®-hydroxy Prostaglandin E1 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: The compound is studied for its role in cellular signaling and its effects on various biological processes.
Medicine: It has therapeutic potential in treating cardiovascular diseases, peripheral arterial occlusive disease, and other medical conditions due to its anti-thrombotic and vasodilator properties
Industry: The compound is used in the development of pharmaceuticals and as a standard in biochemical assays.
Mechanism of Action
The mechanism of action of 13,14-dihydro-19®-hydroxy Prostaglandin E1 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets platelet receptors, inhibiting platelet aggregation.
Pathways Involved: It activates adenylate cyclase, leading to an increase in cyclic AMP levels, which in turn inhibits platelet activation and aggregation
Comparison with Similar Compounds
- Prostaglandin E1
- 13,14-dihydro Prostaglandin E1
- 15-keto Prostaglandin E1
Comparison: 13,14-dihydro-19®-hydroxy Prostaglandin E1 is unique due to its specific stereochemistry and potent inhibitory effects on platelet aggregation. Compared to Prostaglandin E1, it has a slightly higher potency in inhibiting ADP-induced platelet aggregation. Its biological activity closely resembles that of Prostaglandin E1, but with distinct pharmacokinetic properties .
Properties
Molecular Formula |
C20H36O6 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
7-[(2R)-2-(3,7-dihydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h14-17,19,21-22,24H,2-13H2,1H3,(H,25,26)/t14?,15?,16?,17-,19?/m1/s1 |
InChI Key |
HNLDBJMVKYEERT-YMVOSSCXSA-N |
Isomeric SMILES |
CC(CCCC(CC[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
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